molecular formula C15H14BrNNaO4 B1667875 Bromfenac Sodium Sesquihydrate CAS No. 120638-55-3

Bromfenac Sodium Sesquihydrate

Cat. No.: B1667875
CAS No.: 120638-55-3
M. Wt: 375.17 g/mol
InChI Key: MMNRQFFNCWNLBZ-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Bromfenac Sodium Sesquihydrate is known to interact with cyclooxygenase 1 and 2 (COX-1 and COX-2), key enzymes involved in the synthesis of prostaglandins . By inhibiting these enzymes, this compound effectively blocks the synthesis of prostaglandins, which are mediators of intraocular inflammation .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins . By inhibiting prostaglandin synthesis, this compound can reduce inflammation and pain, which are often associated with changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit the COX-1 and COX-2 enzymes . This inhibition blocks the synthesis of prostaglandins, thereby reducing inflammation and pain . The drug’s effects at the molecular level include binding interactions with these enzymes, leading to their inhibition, and subsequent changes in gene expression related to inflammation and pain .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it is known that the drug’s anti-inflammatory effects can persist for up to 24 hours after a single dose . This suggests that this compound has a degree of stability that allows it to exert its effects over an extended period .

Dosage Effects in Animal Models

In animal models, this compound has shown significant anti-inflammatory activity at a dose of 0.316 mg/kg

Metabolic Pathways

This compound is metabolized primarily through the CYP2C9 pathway . The drug is transformed into various metabolites, which are then excreted in urine and bile . The metabolic process involves several enzymes and cofactors, although specific details are not fully documented.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromfenac sodium is synthesized through a series of chemical reactions starting from 2-amino-3-(4-bromobenzoyl)benzoic acid. The synthesis involves the reaction of this compound with sodium hydroxide to form the sodium salt . The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product.

Industrial Production Methods

In industrial settings, the production of bromfenac sodium involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form. Quality control measures are implemented to ensure the consistency and efficacy of the product .

Chemical Reactions Analysis

Types of Reactions

Bromfenac undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various bromfenac metabolites, which are often studied for their pharmacological properties .

Scientific Research Applications

Bromfenac has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromfenac Sodium Sesquihydrate is unique due to its specific formulation and concentration, which allows for effective twice-daily administration. Its ability to reduce postoperative inflammation and pain with minimal side effects makes it a preferred choice in ophthalmic treatments .

Properties

The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure.

CAS No.

120638-55-3

Molecular Formula

C15H14BrNNaO4

Molecular Weight

375.17 g/mol

IUPAC Name

sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid

InChI

InChI=1S/C15H12BrNO3.Na.H2O/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19;;/h1-7H,8,17H2,(H,18,19);;1H2

InChI Key

MMNRQFFNCWNLBZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-].O.O.O.[Na+].[Na+]

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O.O.[Na]

Appearance

Solid powder

120638-55-3

physical_description

Solid

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

91714-93-1 (Na salt)

shelf_life

>3 years if stored properly

solubility

1.26e-02 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AHR-10282
bromfenac
bromfenac sodium
Duract
ISV-303
sodium bromfenac
Xibrom

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Bromfenac Sodium Sesquihydrate exert its anti-inflammatory effects?

A1: this compound is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis. [, , , ] Prostaglandins are key mediators of inflammation, contributing to pain, swelling, and other inflammatory responses. By inhibiting COX-2, this compound effectively reduces prostaglandin production, thus mitigating ocular inflammation and pain. [, ]

Q2: Does this compound affect COX-1?

A2: While this compound primarily targets COX-2, it does exhibit some inhibitory activity against COX-1, albeit significantly less potently than its COX-2 inhibition. [] This selectivity for COX-2 is advantageous as it minimizes the potential for gastrointestinal side effects often associated with non-selective COX inhibitors.

Q3: Are there studies comparing the COX-inhibitory activity of this compound to other NSAIDs?

A3: Yes, in vitro studies have directly compared the COX inhibitory activity of this compound to other commonly used ophthalmic NSAIDs like Ketorolac Tromethamine. Results indicate that this compound demonstrates a more potent and selective inhibition of COX-2 compared to the relative COX-1 selectivity of Ketorolac Tromethamine. []

Q4: What is the significance of this compound's twice-daily dosing regimen?

A4: this compound exhibits favorable ocular pharmacokinetics, including good corneal penetration and a relatively long duration of action. [, , ] This allows for effective control of postoperative inflammation and pain with twice-daily dosing, potentially improving patient compliance compared to NSAIDs requiring more frequent administration. [, , ]

Q5: Beyond cataract surgery, what other ophthalmic applications are being explored for this compound?

A5: Research suggests potential benefits of this compound in managing conditions like allergic conjunctivitis, choroidal neovascularization, and even in ocular oncology. [, , , ] Furthermore, studies are investigating its potential as an adjunct therapy to intravitreal injections for age-related macular degeneration. [, ]

Q6: What is the role of DuraSite in this compound formulations?

A7: DuraSite is a mucoadhesive drug delivery system designed to enhance the ocular bioavailability of topical medications. [] Studies comparing experimental this compound formulations using DuraSite to the commercially available Xibrom 0.09% demonstrated significantly higher drug concentrations in ocular tissues with the DuraSite formulations. [] This suggests that DuraSite could potentially enhance the therapeutic efficacy of this compound.

Q7: Are there efforts to develop once-daily formulations of this compound?

A8: Yes, research has explored the safety and efficacy of a once-daily formulation of this compound with a higher concentration than the commercially available 0.09% Xibrom. [] Data suggests that this formulation is well-tolerated and effective in managing postoperative inflammation and pain, offering the potential benefit of improved patient compliance. []

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